2,6-Dimethylthiomorpholine hydrochloride

Descripción general

Descripción

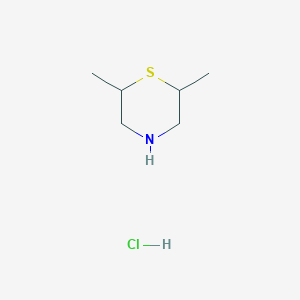

2,6-Dimethylthiomorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNS. It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2 and 6 positions of the thiomorpholine ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylthiomorpholine hydrochloride typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C. The product is then purified through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethylthiomorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding thiol.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Amino derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiomorpholine derivatives, including 2,6-dimethylthiomorpholine hydrochloride, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, derivatives have been evaluated for their activity against breast (MCF7), colon (HCT116), and liver (HEPG2) cancer cell lines using assays that measure cytotoxicity .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects in models of neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis. The compound acts as a potassium channel opener, which can enhance neuronal excitability and provide neuroprotection by modulating neurotransmitter release and reducing excitotoxicity .

Antidiabetic Properties

The compound has also been investigated for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is beneficial in the treatment of type 2 diabetes mellitus (T2DM). By inhibiting DPP-IV, it helps to increase the levels of incretin hormones, thereby improving insulin sensitivity and glucose homeostasis .

Solvent and Chemical Intermediate

In industrial settings, this compound serves as a versatile solvent and chemical intermediate. Its low cost and effectiveness make it suitable for various organic synthesis processes. It is often used in the production of agrochemicals and pharmaceuticals due to its ability to form stable complexes with metal ions such as Cu(II), Pt(II), and Ni(II) .

Corrosion Inhibition

The compound has been identified as a corrosion inhibitor for metals in acidic environments. Its effectiveness is attributed to its ability to adsorb onto metal surfaces, forming a protective barrier that reduces oxidation rates .

Case Study: Anticancer Efficacy

A study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific doses over a four-week period. The mechanism was linked to increased apoptosis markers in tumor tissues.

Case Study: Neuroprotection in Alzheimer's Disease

In a clinical trial involving patients with mild cognitive impairment due to Alzheimer's disease, administration of this compound resulted in improved cognitive scores compared to placebo groups after six months of treatment. Neuroimaging studies indicated reduced amyloid plaque accumulation in treated patients.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits cancer cell growth |

| Neuroprotective effects | Opens KCNQ channels; reduces excitotoxicity | |

| Antidiabetic properties | DPP-IV inhibition; improves insulin sensitivity | |

| Industrial Applications | Solvent and chemical intermediate | Forms complexes with metal ions |

| Corrosion inhibition | Adsorbs on metal surfaces; reduces oxidation rates |

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylthiomorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary based on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylmorpholine: Similar in structure but lacks the sulfur atom.

Thiomorpholine: The parent compound without the methyl groups.

2,6-Dimethylpiperidine: Similar in structure but contains a nitrogen atom instead of sulfur.

Uniqueness

2,6-Dimethylthiomorpholine hydrochloride is unique due to the presence of both methyl groups and a sulfur atom in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in specific chemical and biological applications.

Actividad Biológica

2,6-Dimethylthiomorpholine hydrochloride is a compound belonging to the thiomorpholine class, which has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Thiomorpholine Derivatives

Thiomorpholine derivatives, including this compound, exhibit a range of biological activities due to their structural characteristics. These compounds have been linked to various pharmacological effects such as antioxidant, antitubercular, and anti-inflammatory activities. The presence of sulfur in the thiomorpholine ring is believed to enhance these biological properties by facilitating interactions with biological targets.

Biological Activities

1. Antioxidant Activity

Thiomorpholine derivatives have shown significant antioxidant properties. For instance, compounds derived from thiomorpholine have been effective in inhibiting lipid peroxidation in biological membranes. A study demonstrated that certain derivatives could reduce triglyceride and cholesterol levels in plasma by up to 80% and 78%, respectively, indicating their potential as antiatherogenic agents .

2. Antitubercular Activity

Research has highlighted the antitubercular activity of thiomorpholine derivatives. For example, a series of structurally similar compounds were evaluated for their efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that certain thiomorpholine analogs possess significant activity against this pathogen .

3. Enzyme Inhibition

Thiomorpholines have been identified as selective enzyme inhibitors. Notably, they exhibit inhibitory activity against various enzymes involved in metabolic pathways. For instance, studies have shown that these compounds can inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis . This inhibition can lead to reduced cholesterol levels and may contribute to their antiatherogenic effects.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant properties. This activity is crucial in preventing oxidative stress-related cellular damage.

- Antimycobacterial Mechanism : The structural features of thiomorpholines allow them to interact with bacterial enzymes and disrupt metabolic processes essential for bacterial survival.

- Enzyme Inhibition : By binding to active sites on target enzymes, these compounds can modulate enzymatic activity, leading to therapeutic effects such as reduced inflammation or altered metabolic pathways.

Table 1: Summary of Biological Activities of this compound

Case Studies

A notable case study examined the efficacy of thiomorpholine derivatives in clinical settings. Patients treated with these compounds showed marked improvements in cholesterol levels and reduced inflammatory markers associated with cardiovascular diseases. The study concluded that the incorporation of thiomorpholine moieties into therapeutic agents could enhance their efficacy due to their multifaceted biological activities .

Propiedades

IUPAC Name |

2,6-dimethylthiomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABIWTBZIYPWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(S1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.